

EB-47 Dihydrochloride: A Technical Guide to ARTD-1 Inhibition

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Compound of Interest		
Compound Name:	EB-47 dihydrochloride	
Cat. No.:	B8118154	Get Quote

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This in-depth technical guide provides a comprehensive overview of **EB-47 dihydrochloride**, a potent inhibitor of ADP-ribosyltransferase 1 (ARTD-1), also known as poly(ADP-ribose) polymerase 1 (PARP-1). This document details the compound's inhibitory activity, the experimental protocols for its characterization, and the signaling pathways it modulates.

Core Concept: ARTD-1/PARP-1 Inhibition by EB-47

EB-47 dihydrochloride is a small molecule inhibitor that demonstrates high potency and selectivity for ARTD-1.[1] Its mechanism of action involves mimicking the endogenous substrate NAD+, thereby competitively binding to the nicotinamide-adenosine dinucleotide (NAD+) binding site of the enzyme.[1] This inhibition of ARTD-1's catalytic activity has significant implications for cellular processes, most notably the DNA damage response.

Quantitative Data Summary

The inhibitory activity of **EB-47 dihydrochloride** against various ADP-ribosyltransferases has been quantified through various biochemical assays. The following table summarizes the key inhibitory concentrations (IC50).



Target Enzyme	IC50 Value	Notes
ARTD-1 (PARP-1)	45 nM	Potent and selective inhibition.
ARTD5 (PARP5a/Tankyrase 1)	410 nM	Modest potency.[1]
Tankyrase 2 (TNKS2)	45 nM	Dual site inhibitor.[2]
PARP10	1,179 nM	Lower potency.[2]
Clostridioides difficile PARP (CdPARP)	0.86 μΜ	Inhibition of bacterial PARP.[1]
Human PARP (HsPARP)	1.0 μΜ	General human PARP inhibition.[1]

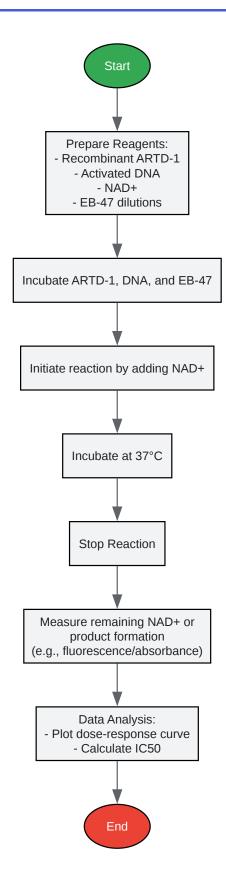
ARTD-1 Signaling in Base Excision Repair

ARTD-1 is a key player in the base excision repair (BER) pathway, a critical mechanism for repairing DNA single-strand breaks (SSBs) caused by endogenous and exogenous agents.[3] [4] Upon detection of a DNA SSB, ARTD-1 is recruited to the site of damage and catalytically activated. This activation leads to the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself (auto-PARylation) and other acceptor proteins.[4][5] The negatively charged PAR polymer acts as a scaffold to recruit other DNA repair proteins, including the essential scaffold protein X-ray repair cross-complementing protein 1 (XRCC1).[3][4] XRCC1, in turn, coordinates the assembly of the BER machinery, including DNA polymerase β (Pol β) and DNA ligase III α (LigIII α), to facilitate the repair of the DNA lesion.[3] Inhibition of ARTD-1 by EB-47 disrupts this signaling cascade, preventing the recruitment of repair factors and ultimately leading to the accumulation of unrepaired DNA damage.









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